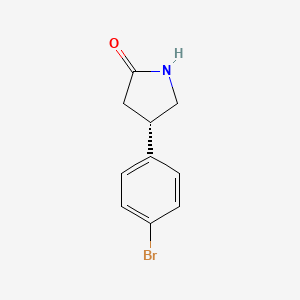

(S)-4-(4-Bromophenyl)pyrrolidin-2-one

説明

(S)-4-(4-Bromophenyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative featuring a bromine atom at the para position of the phenyl ring. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereochemistry (S-configuration) and brominated aromatic system contribute to its utility in asymmetric catalysis and drug design. Commercially, it is available in milligram to gram quantities, with pricing ranging from €457/50 mg to €1,173/500 mg, reflecting its specialized synthetic demand .

特性

分子式 |

C10H10BrNO |

|---|---|

分子量 |

240.10 g/mol |

IUPAC名 |

(4S)-4-(4-bromophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |

InChIキー |

JHTJSUCXKXNRAX-MRVPVSSYSA-N |

異性体SMILES |

C1[C@H](CNC1=O)C2=CC=C(C=C2)Br |

正規SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)Br |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(S)-4-(4-ブロモフェニル)ピロリジン-2-オンの合成には、通常、以下の手順が用いられます。

出発物質: 合成は、4-ブロモベンズアルデヒドや(S)-プロリンなどの適切な出発物質の選択から始まります。

縮合反応: 4-ブロモベンズアルデヒドは、適切な触媒の存在下で(S)-プロリンと縮合反応を起こし、中間体シッフ塩基を形成します。

環化: 次に、シッフ塩基を制御された条件下で環化反応させると、(S)-4-(4-ブロモフェニル)ピロリジン-2-オンが得られます。

工業的製造方法

工業的な環境では、(S)-4-(4-ブロモフェニル)ピロリジン-2-オンの製造には、次のような最適化された反応条件が用いられる場合があります。

温度制御: 高い収率と純度を確保するために、特定の温度範囲を維持します。

触媒: 反応を加速させるための効率的な触媒を使用します。

精製: 再結晶化やクロマトグラフィーなどの精製技術を用いて、最終生成物を得ます。

化学反応の分析

反応の種類

(S)-4-(4-ブロモフェニル)ピロリジン-2-オンは、次のような様々な化学反応を起こします。

酸化: この化合物は酸化されて対応するオキソ誘導体になります。

還元: 還元反応により、化合物の還元体が生成されます。

置換: ブロモフェニル基の臭素原子は、他の官能基で置換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が用いられます。

置換: 求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いて行うことができます。

主要な生成物

これらの反応から生成される主要な生成物は、用いられる特定の試薬と条件によって異なります。例えば、酸化反応によりオキソ誘導体が生成され、置換反応により分子に様々な官能基が導入されます。

科学的研究の応用

(S)-4-(4-ブロモフェニル)ピロリジン-2-オンは、科学研究において様々な用途があります。

化学: 複雑な有機分子の合成における構成単位として用いられます。

生物学: この化合物は、酵素阻害や受容体結合など、潜在的な生物活性について研究されています。

医学: 創薬のための医薬品中間体としての可能性が探られています。

産業: 特殊化学品や材料の製造に用いられています。

作用機序

(S)-4-(4-ブロモフェニル)ピロリジン-2-オンの作用機序には、特定の分子標的との相互作用が関与します。ブロモフェニル基とピロリジノン環は、酵素や受容体への結合に重要な役割を果たし、その活性を調節します。正確な経路と標的は、特定の用途と使用状況によって異なります。

類似化合物との比較

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences :

- Substituent Position : The para-bromo substitution in (S)-4-(4-Bromophenyl)pyrrolidin-2-one contrasts with meta-bromo in 4-(3-Bromophenyl)pyrrolidin-2-one, altering electronic and steric properties .

- Functional Groups : The pyrrolidin-2-one scaffold (cyclic ketone) differs from pyrrolidine (secondary amine) derivatives, impacting hydrogen-bonding and reactivity .

Physicochemical and Spectroscopic Properties

- FTIR Spectroscopy : In related bromophenyl compounds, the C=C stretching vibration appears at ~1688 cm⁻¹, while the absence of C=S vibrations (e.g., in compound B1) confirms successful functionalization .

- Thermal Stability: Hydrochloride salts like (S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride require storage at 2–8°C, suggesting higher hygroscopicity compared to neutral analogs .

生物活性

(S)-4-(4-Bromophenyl)pyrrolidin-2-one is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring with a bromophenyl substituent, characterized by the following molecular properties:

- Molecular Formula : CHBrN\O

- Molecular Weight : 240.10 g/mol

- Stereochemistry : The presence of a stereocenter at the 4-position of the pyrrolidine ring contributes to its unique biological activity.

(S)-4-(4-Bromophenyl)pyrrolidin-2-one has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its structural features enhance binding affinity to proteins involved in critical biological pathways, including pain management and neuroprotection.

Biological Activities

Research indicates that (S)-4-(4-Bromophenyl)pyrrolidin-2-one exhibits several notable biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be beneficial in therapeutic contexts.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways relevant to pain and neurodegenerative diseases.

Antibacterial Activity

Recent studies have explored the antibacterial properties of (S)-4-(4-Bromophenyl)pyrrolidin-2-one against various pathogens. The following table summarizes some key findings:

| Pathogen | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.12 | Ciprofloxacin | 2 |

| Escherichia coli | 12.5 | Isoniazid | 0.25 |

| Proteus mirabilis | 6 | Triclosan | 10 |

These results indicate that (S)-4-(4-Bromophenyl)pyrrolidin-2-one possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Neuroprotective Potential

In addition to its antibacterial properties, preliminary research suggests that (S)-4-(4-Bromophenyl)pyrrolidin-2-one may have neuroprotective effects. Studies have indicated that it interacts with pathways associated with neurodegeneration, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table compares (S)-4-(4-Bromophenyl)pyrrolidin-2-one with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)pyrrolidin-2-one | Lacks stereochemistry | Non-chiral version |

| 5-(4-Bromophenyl)pyrrolidin-2-one | Different bromophenyl position | Variation in reactivity |

| (S)-5-(4-Bromophenyl)pyrrolidin-2-one | Stereoisomer | Different stereochemistry affecting activity |

This comparative analysis highlights the importance of stereochemistry in influencing biological activity, making (S)-4-(4-Bromophenyl)pyrrolidin-2-one a valuable candidate for further research in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。